1,4-Dibromo-2,5-difluoro-3-nitrobenzene
Description
1,4-Dibromo-2,5-difluoro-3-nitrobenzene is a halogenated aromatic compound featuring bromine (Br) at positions 1 and 4, fluorine (F) at positions 2 and 5, and a nitro group (NO₂) at position 3. This compound is primarily utilized as a specialized building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its electron-withdrawing substituents that enhance reactivity in nucleophilic aromatic substitution reactions . It is commercially available in small quantities (e.g., 50 mg for €376.00), reflecting its niche application in high-value research contexts .
Properties
IUPAC Name |
1,4-dibromo-2,5-difluoro-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)4(8)6(5(2)10)11(12)13/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHKNAWYZYPTGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702640-58-2 | |
| Record name | 1,4-dibromo-2,5-difluoro-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-difluoro-3-nitrobenzene can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of benzene derivatives. One common method involves the bromination of 1,4-difluorobenzene followed by nitration using fuming nitric acid in the presence of concentrated sulfuric acid . The reaction is typically carried out at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial to ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2,5-difluoro-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or aniline in the presence of a base such as potassium carbonate.
Reduction: Hydrogen gas and Pd/C catalyst under mild pressure and temperature.
Major Products:
- Substitution reactions yield substituted benzene derivatives.
- Reduction reactions produce 1,4-dibromo-2,5-difluoro-3-aminobenzene.
- Coupling reactions result in biaryl compounds with various functional groups .
Scientific Research Applications
1,4-Dibromo-2,5-difluoro-3-nitrobenzene is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-difluoro-3-nitrobenzene is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring makes it highly reactive towards nucleophiles, facilitating various substitution and coupling reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
Key Insights :
- The nitro group in the target compound significantly increases its molecular polarity and reactivity compared to non-nitro analogs. This makes it more suitable for synthesizing complex aromatic intermediates .
- Halogen positioning (e.g., 2,5-difluoro vs. 2,3-difluoro) influences steric effects and regioselectivity in subsequent reactions .
Physical and Chemical Properties
Limited data are available for the target compound, but inferences can be drawn from structurally similar molecules:
- Boiling Points: 1,4-Dibromo-2,5-difluorobenzene (non-nitro analog) has a boiling point of ~369 K . The nitro group likely elevates this due to increased molecular weight and polarity.
- This necessitates stricter handling protocols .
Key Insights :
- The target compound is a high-cost, low-volume product used in research, whereas non-nitro analogs like 1,4-Dibromo-2,3-difluorobenzene are produced industrially for broader applications (e.g., polymer precursors, agrochemicals) .
- Market reports highlight Asia-Pacific and Europe as major regions for non-nitro compound production, driven by chemical manufacturing demand .
Biological Activity
The molecular formula of 1,4-dibromo-2,5-difluoro-3-nitrobenzene is CHBrFN, with a molecular weight of approximately 292.89 g/mol. The presence of multiple halogen substituents often enhances the compound's reactivity and interaction with biological macromolecules.
Biological Activity Overview
Halogenated aromatic compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound remain largely underexplored; however, its structural similarities with other halogenated compounds suggest potential therapeutic applications.
Antimicrobial Activity
Research indicates that halogenated compounds can exhibit significant antimicrobial properties. For instance:
- Structure-Activity Relationship (SAR) : Studies on similar compounds have shown that the introduction of halogens can enhance antimicrobial efficacy. The electronegative nature of fluorine and bromine may contribute to increased interactions with microbial cell membranes.
Anticancer Potential
Similar halogenated aromatic compounds have demonstrated anticancer activities through various mechanisms:
- Mechanisms of Action : Compounds like this compound may induce apoptosis in cancer cells or inhibit key enzymes involved in tumor growth. The nitro group is particularly noted for its role in redox reactions that can lead to cytotoxic effects .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally related compounds:
| Compound Name | Chemical Formula | Notable Biological Activity |
|---|---|---|
| 1,4-Dibromo-2,5-difluorobenzene | CHBrF | Moderate antimicrobial properties |
| 1-Bromo-4-fluoro-2-nitrobenzene | CHBrFNO | Anticancer activity through apoptosis induction |
| 1,4-Dibromo-3-fluorobenzene | CHBrF | Exhibits cytotoxicity against certain cancer cell lines |
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on analogous compounds provides valuable insights:
- Anticancer Activity : A study highlighted that halogenated nitrobenzenes could inhibit the growth of various cancer cell lines through mechanisms involving oxidative stress and DNA damage .
- Antimicrobial Properties : Another investigation into brominated aromatic compounds found that they exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
